

Using 2-Chloro-2,3,3-trifluorocyclobutanone as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-Chloro-2,3,3-Trifluorocyclobutanone
Cat. No.: B12848385

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Application Note: 2-Chloro-2,3,3-trifluorocyclobutanone

A Gateway to Facially Polar Fluorinated Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity (LogP), and metabolic stability. **2-Chloro-2,3,3-trifluorocyclobutanone** (CTCB) is an underutilized but high-value C4 building block. While historically associated with agrochemical synthesis (pyrethroids), its capacity to undergo Favorskii rearrangements makes it a premier precursor for trifluorocyclopropane motifs—structural elements that serve as "facially polar" bioisosteres for alkyl groups, offering unique electrostatic interactions within protein binding pockets.

This guide details the synthesis, handling, and transformation of CTCB, focusing on its conversion into high-value fluorinated cyclopropanes and subsequent amine derivatives.

Chemical Profile & Specifications

| Property | Specification |
|-------------------|--|
| IUPAC Name | 2-Chloro-2,3,3-trifluorocyclobutan-1-one |
| CAS Number | 381-61-3 (Generic/Isomer specific may vary) |
| Molecular Formula | C ₄ H ₂ ClF ₃ O |
| Molecular Weight | 158.51 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C (Estimated/Analogous) |
| Density | ~1.45 g/mL |
| Stability | Moisture sensitive; prone to hydration or polymerization if not stabilized.[1] |
| Hazards | Corrosive, lachrymator. Potential HF generation upon hydrolysis. |

Synthesis of the Intermediate (The "Make")

Note: CTCB is often synthesized via thermal [2+2] cycloaddition. Due to the handling of hazardous gases (Ketene and CTFE), this must be performed in a dedicated high-pressure facility.

Reaction Logic

The synthesis exploits the thermal [2+2] cycloaddition between Chlorotrifluoroethylene (CTFE) and Ketene. This process is concerted and regioselective, driven by the polarity of the transition state.

- Olefin: CTFE ()
- Ketene: Generated in situ or fed as gas ()

- Regiochemistry: The nucleophilic terminus of the ketene () attacks the electrophilic terminus of the fluoroolefin, ensuring the formation of the 2,2,3-trifluoro substitution pattern (after accounting for the carbonyl position).

Protocol: High-Pressure Cycloaddition

Safety Warning: CTFE is flammable and toxic. Ketene is extremely toxic. Operations require a blast-shielded autoclave.

- Equipment: 1L Hastelloy or Monel autoclave (resistant to HF trace).
- Reagents:
 - Chlorotrifluoroethylene (CTFE): 1.2 equivalents
 - Ketene: 1.0 equivalent (generated via acetone pyrolysis or diketene cracking)
 - Solvent: Dichloromethane (DCM) or neat (if inhibitor present).
 - Inhibitor: Terpene (0.1%) to prevent CTFE polymerization.
- Procedure:
 - Cool autoclave to -78°C . Condense CTFE and Ketene into the vessel.
 - Seal and heat to 120°C for 12–16 hours. Pressure will rise significantly (expect >20 bar).
 - Monitor consumption via pressure drop.[\[2\]](#)
 - Cool to room temperature and carefully vent unreacted gases through a caustic scrubber (NaOH) to neutralize any acid halides.
- Purification:
 - Fractional distillation under reduced pressure.
 - Target Fraction: Collect distillate at $\sim 45^{\circ}\text{C}$ / 20 mmHg (adjust based on vacuum).

- QC: Verify structure via
F-NMR (distinct signals for
and
centers).

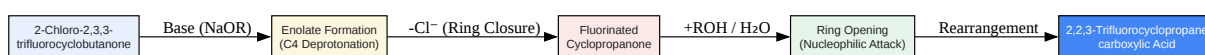
Core Application: The Favorskii Ring Contraction

The primary pharmaceutical utility of CTCB is its conversion into 2,2,3-trifluorocyclopropanecarboxylic acid derivatives. This reaction proceeds via the Favorskii Rearrangement, a mechanism that contracts the four-membered ring into a strained, highly functionalized three-membered ring.

Mechanistic Pathway

The base abstracts an

-proton (at C4), forming an enolate. This enolate attacks the C2 position, displacing the Chloride (good leaving group) to form a transient cyclopropanone intermediate. Nucleophilic attack (by water/alcohol) opens this ring to the stable cyclopropane product.[3]



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Figure 1: Mechanistic flow of the Favorskii rearrangement for CTCB.

Protocol: Synthesis of Ethyl 2,2,3-trifluorocyclopropanecarboxylate

Scope: Gram-scale synthesis of the ester building block.

Reagents:

- CTCB (1.0 equiv)
- Ethanol (Solvent & Nucleophile)

- Sodium Ethoxide (NaOEt) (1.1 equiv, 21% wt solution in EtOH)
- Temperature: 0°C to Room Temp.

Step-by-Step:

- Setup: Charge a 3-neck flask with absolute ethanol and cool to 0°C under .
- Base Addition: Add NaOEt solution dropwise. Ensure temperature remains <5°C to prevent polymerization.
- Substrate Addition: Add CTCB dropwise over 30 minutes. The reaction is exothermic.
 - Observation: Solution may turn slightly yellow due to enolate formation.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by GC-MS (disappearance of ketone peak, appearance of ester).
- Quench: Neutralize with dilute HCl to pH 7.
- Workup: Remove excess ethanol via rotary evaporation. Dilute residue with water and extract with diethyl ether (3x).
- Isolation: Dry organics over , filter, and concentrate.
- Purification: Vacuum distillation.
 - Yield: Typically 60–75%.^[4]
 - Characterization:

F-NMR will show a complex pattern due to the cis/trans isomerism of the trifluoro-motif.

Downstream Derivatization: The "Pharma-Link"

The cyclopropane acid/ester obtained above is a versatile scaffold. A key transformation for medicinal chemistry is converting the ester to an amine (bioisostere for isopropyl amine).

Protocol: Curtius Rearrangement to Trifluorocyclopropylamine

- Hydrolysis: Saponify the ethyl ester (LiOH, THF/H₂O) to the free acid.
- Acyl Azide Formation: Treat the acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene.
- Rearrangement: Heat to 80°C. Evolution of N_2 indicates isocyanate formation.
- Trapping: Add tert-butanol to form the Boc-protected amine.
- Deprotection: Standard TFA/DCM deprotection yields the 2,2,3-trifluorocyclopropylamine salt.

Application Insight: This amine is a critical "facially polar" building block. The C-F bonds create a permanent dipole moment perpendicular to the ring, allowing for specific electrostatic anchoring in enzyme active sites (e.g., Cathepsin inhibitors, Kinase inhibitors).

Quality Control & Analytical Standards

| Technique | Parameter | Acceptance Criteria |
|---------------------|--------------------|---|
| GC-MS | Purity | >98.0% (Area %) |
| ¹⁹ F-NMR | Identity | Distinct shifts for -CF ₂ - (-110 to -130 ppm) and -CFCl- (shifted downfield). |
| Water Content | Karl Fischer | <0.5% (Strict control required to prevent hydrate formation). |
| Chloride | Ion Chromatography | <0.1% Free Chloride (indicates decomposition). |

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